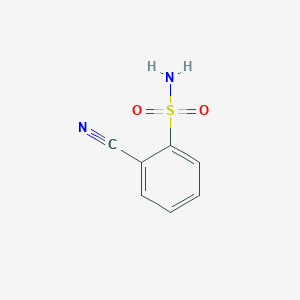

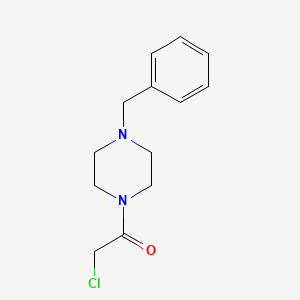

![molecular formula C11H15NO5S B1300955 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid CAS No. 81242-26-4](/img/structure/B1300955.png)

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and processes that could be relevant to the synthesis and properties of similar sulfonamide compounds. For instance, the demethylation of 4-(4-methoxyphenyl)butanoic acid is a key step in the synthesis of LY518674, a compound that may share structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including demethylation, sulfonation, and reactions with various reagents. In the first paper, an organic solvent-free process is described for the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, which is a mild and efficient method that avoids the use of phase transfer catalysis . The second paper discusses the removal of an undesired isomer in the synthesis of 4,4-bis(4-fluorophenyl) butanoic acid by sulfonation, which is a crucial step in obtaining the desired pharmaceutical intermediate . These methods could potentially be adapted for the synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid.

Molecular Structure Analysis

The molecular structure of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid would likely include a methoxyphenyl group attached to a sulfonamide linkage, as well as a butanoic acid moiety. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related structures. For example, the fourth paper describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which includes both a methoxy group and a sulfonamide linkage, similar to the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include methylation, sulfonation, diazo coupling, hydrolysis, and oxidation . These reactions are typical in the synthesis of complex organic molecules and could be relevant to the synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid. The third paper describes the synthesis of a sulfonic acid derivative through a series of reactions, including sulfonation and diazo coupling, which could be analogous to reactions needed for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid are not directly discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the first paper mentions that 4-(4-hydroxyphenyl)butanoic acid can be directly crystallized from the reaction mixture, indicating its solid-state and potential for crystallinity . The chemical properties such as reactivity and stability would be influenced by the presence of the methoxy, sulfonamide, and butanoic acid functional groups.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Agents

- Sulforaphane , a compound with a sulfonyl group, shows a range of biological activities, including antioxidant, anti-cancer, anti-inflammatory, and neuroprotective effects. It has been proposed as a chemopreventive agent against various diseases, highlighting the potential of sulfonyl-containing compounds in medicinal chemistry and pharmaceutical applications (Kim & Park, 2016)(Kim & Park, 2016).

Antitumor Agents

- Sulfonamides have been recognized for their diverse biological properties, including antitumor activities. The review of Azevedo-Barbosa et al. (2020) discusses the structural and functional versatility of sulfonamides, emphasizing their significant role in the development of new therapeutic agents (Azevedo-Barbosa et al., 2020).

Environmental Applications

- The review on sulfamethoxazole by Prasannamedha and Kumar (2020) discusses its environmental impact and removal techniques, underscoring the importance of addressing pollution from pharmaceutical compounds. This suggests potential research applications of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid in environmental science, particularly in the degradation and removal of pollutants (Prasannamedha & Kumar, 2020).

Drug Synthesis and Pharmacological Importance

- Levulinic acid and its derivatives are highlighted for their role in drug synthesis, showcasing the utility of carboxyl and carbonyl-functional groups in medicinal chemistry. This points to the relevance of structurally similar compounds like 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid in drug development processes (Zhang et al., 2021).

Propiedades

IUPAC Name |

4-[(4-methoxyphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-17-9-4-6-10(7-5-9)18(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAPXZPMNOGTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364668 |

Source

|

| Record name | 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid | |

CAS RN |

81242-26-4 |

Source

|

| Record name | 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

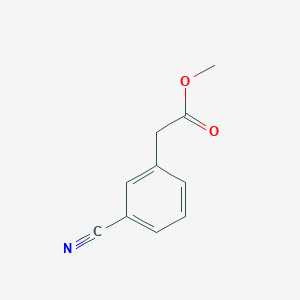

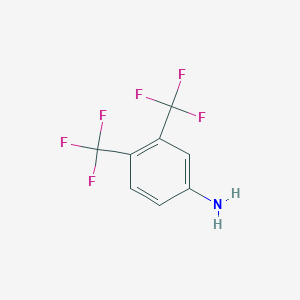

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)